molecular formula C9H9ClN2O2 B14846283 N-(6-Acetyl-4-chloropyridin-2-YL)acetamide CAS No. 1393534-15-0

N-(6-Acetyl-4-chloropyridin-2-YL)acetamide

Cat. No.: B14846283
CAS No.: 1393534-15-0
M. Wt: 212.63 g/mol
InChI Key: FXKWZTAPLOESIN-UHFFFAOYSA-N
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Description

N-(6-Acetyl-4-chloropyridin-2-YL)acetamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group and a chlorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Acetyl-4-chloropyridin-2-YL)acetamide typically involves the acetylation of 6-chloro-2-aminopyridine. The reaction is carried out using acetic anhydride in the presence of a base such as sodium acetate. The reaction conditions usually involve heating the mixture to promote the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(6-Acetyl-4-chloropyridin-2-YL)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Formation of N-(6-substituted-4-chloropyridin-2-YL)acetamide derivatives.

    Oxidation Reactions: Formation of N-(6-acetyl-4-chloropyridin-2-YL)carboxylic acid.

    Reduction Reactions: Formation of N-(6-acetyl-4-chloropyridin-2-YL)ethanol.

Mechanism of Action

The mechanism of action of N-(6-Acetyl-4-chloropyridin-2-YL)acetamide involves its interaction with specific molecular targets. The acetyl group and the chlorine atom on the pyridine ring play crucial roles in its binding affinity and activity. The compound may act by inhibiting enzymes or modulating receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: N-(6-Acetyl-4-chloropyridin-2-YL)acetamide is unique due to the presence of both the acetyl group and the chlorine atom on the pyridine ring, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

1393534-15-0

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

N-(6-acetyl-4-chloropyridin-2-yl)acetamide

InChI

InChI=1S/C9H9ClN2O2/c1-5(13)8-3-7(10)4-9(12-8)11-6(2)14/h3-4H,1-2H3,(H,11,12,14)

InChI Key

FXKWZTAPLOESIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)Cl)NC(=O)C

Origin of Product

United States

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